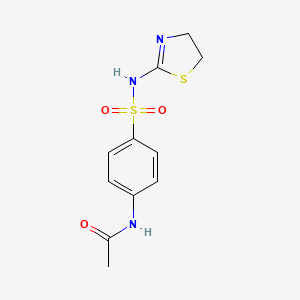

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide

Description

Properties

IUPAC Name |

N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-5H,6-7H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINMAWXUIZTKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-thiazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The thiazoline ring can be oxidized to form a thiazole derivative.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The ethanamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Thiazole derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted ethanamide derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The sulfonyl and thiazoline groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

- N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)methanamide

- N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)propanamide

- N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)butanamide

Uniqueness

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thiazoline ring and sulfonyl group enhances its potential for biological activity and its versatility as a synthetic intermediate.

Biological Activity

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide, also known as PMA04266, is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This article details its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₃S₂

- Molar Mass : 299.37 g/mol

- CAS Number : 314042-66-5

- Density : 1.51 g/cm³ (predicted)

- pKa : 4.80 (predicted)

The synthesis of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-thiazoline in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is generally conducted at elevated temperatures (80-100°C) to facilitate complete conversion of reactants into the desired product.

The compound exhibits its biological activity primarily through inhibition of specific enzymes by binding to their active sites. This interaction modulates various biological pathways, making it a candidate for therapeutic applications in areas such as anti-inflammatory and anticancer treatments .

Enzyme Inhibition

N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways, which is crucial for its therapeutic efficacy. For instance, it has been noted to have comparable inhibitory effects on carbonic anhydrase II, a target for various pharmacological interventions .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. In vitro studies demonstrated that N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide could protect PC12 cells from sodium nitroprusside-induced damage. This suggests its potential role in neurodegenerative disorders where oxidative stress is a contributing factor .

Case Studies and Research Findings

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects against oxidative stress.

- Method : PC12 cells were treated with sodium nitroprusside (SNP) to induce oxidative stress followed by treatment with various concentrations of N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide.

- Results : The compound significantly reduced cell death compared to controls, indicating strong neuroprotective capabilities.

-

Enzyme Inhibition Study :

- Objective : To evaluate the inhibitory effect on carbonic anhydrase II.

- Method : Enzyme assays were conducted to determine IC50 values.

- Results : The compound exhibited an IC50 value of 16.7 nM for carbonic anhydrase II inhibition, highlighting its potency compared to standard inhibitors like acetazolamide .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide | Structure | 16.7 | Carbonic Anhydrase II Inhibitor |

| Acetazolamide | Structure | 12.0 | Carbonic Anhydrase II Inhibitor |

Q & A

Q. What are the standard synthetic routes for preparing N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide?

Methodological Answer: The compound can be synthesized via sulfonamide coupling reactions. A representative procedure involves:

- Reacting a sulfonyl chloride intermediate (e.g., 4-ethanoylphenylsulfonyl chloride) with 2,5-thiazolinylamine under basic conditions (e.g., triethylamine in ethanol at 0°C to room temperature) .

- Monitoring reaction progress via TLC (hexane:ethyl acetate = 9:1) .

- Purification by recrystallization (ethanol or ethanol-dioxane mixtures) or extraction (ethyl acetate, dried over Na₂SO₄) .

- Typical yields range from 57% to 85%, depending on solvent systems and stoichiometry .

Table 1: Key Reaction Conditions

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Triethylamine/EtOH | Ethanol | 0°C → RT | 57% | |

| Sodium Acetate/EtOH | Ethanol | Reflux | 85% |

Q. How is N-(4-((2,5-Thiazolinylamino)sulfonyl)phenyl)ethanamide characterized structurally?

Methodological Answer: Use a combination of:

- ¹H-NMR : Key peaks include aromatic protons (δ 7.75 ppm, singlet) and sulfonamide NH (δ 10.33 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 299.34 .

- Infrared Spectroscopy (IR) : Stretching vibrations for sulfonamide (SO₂, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation (e.g., PDB ID: 9NB provides related sulfonamide structures) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer: Key variables affecting yield:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance sulfonamide coupling efficiency compared to ethanol .

- Catalyst Use : Addition of sodium acetate accelerates nucleophilic substitution in acetamide formation .

- Stoichiometry : Excess amine (1.2–1.5 eq) improves reaction completion, as monitored by TLC .

- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions .

Q. What strategies resolve contradictions in spectral data during characterization?

Methodological Answer: Discrepancies in NMR or MS data may arise from:

- Tautomerism : The thiazolinylamino group can exhibit tautomeric shifts; use deuterated DMSO for stable ¹H-NMR readings .

- By-Products : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes impurities from incomplete coupling .

- Crystallization Artifacts : Recrystallize from multiple solvents (e.g., ethanol vs. dioxane) to isolate pure polymorphs .

Q. How is the biological activity of this compound evaluated in receptor-binding studies?

Methodological Answer:

- In Vitro Assays : Use radiolabeled ligands (e.g., [³H]-CP55,940) in competitive binding assays with CB2 receptors .

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values .

- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with CB2 receptors .

Table 2: Example Pharmacological Data

| Assay Type | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Competitive Binding | CB2 | 12.3 | |

| cAMP Inhibition | CB2 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.